molecular formula C13H12N2O2 B11975264 N'-(furan-2-ylmethylene)-4-methylbenzohydrazide CAS No. 113906-79-9

N'-(furan-2-ylmethylene)-4-methylbenzohydrazide

Cat. No.: B11975264
CAS No.: 113906-79-9
M. Wt: 228.25 g/mol
InChI Key: VNJKCISMYLGSHP-NTEUORMPSA-N
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Description

N’-(furan-2-ylmethylene)-4-methylbenzohydrazide is a compound belonging to the class of Schiff bases, which are formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(furan-2-ylmethylene)-4-methylbenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-(furan-2-ylmethylene)-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N’-(furan-2-ylmethylene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group (C=N) to an amine group (C-NH).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan and benzene rings.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the furan ring.

    Medicine: Studied for its potential anticancer properties, as Schiff bases are known to exhibit cytotoxic effects against certain cancer cell lines.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N’-(furan-2-ylmethylene)-4-methylbenzohydrazide involves its ability to form stable complexes with metal ions through the azomethine nitrogen and the furan oxygen. These metal complexes can interact with various biomolecules, such as proteins and enzymes, potentially inhibiting their function. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules.

Comparison with Similar Compounds

    N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group on the benzene ring.

    N’-(furan-2-ylmethylene)-4-hydroxybenzohydrazide: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness: N’-(furan-2-ylmethylene)-4-methylbenzohydrazide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

113906-79-9

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-methylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

VNJKCISMYLGSHP-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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